3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

Overview

Description

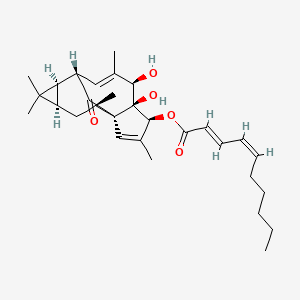

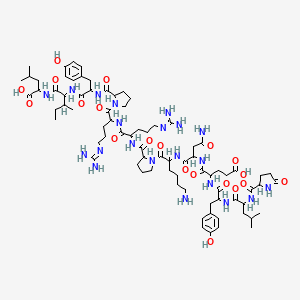

3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol, also known as 3-O-EZ, is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It is a major diterpenoid of Euphorbia kansui (EK), and it can convert into ingenol after processing EK with vinegar .

Synthesis Analysis

The synthesis of 3-O-EZ involves the processing of Euphorbia kansui (EK) with vinegar, during which 3-O-EZ converts into ingenol .Chemical Reactions Analysis

The chemical reaction involving 3-O-EZ occurs during the processing of Euphorbia kansui (EK) with vinegar. In this process, 3-O-EZ converts into ingenol .Scientific Research Applications

Chemical Characterization and Toxicity

Chemical Characterization : The roots of Euphorbia kansui, used as a herbal remedy in China, contain various diterpene derivatives including 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol. A study established a method for separating and characterizing these compounds, highlighting the potential for quality control in herbal medicine applications (Zhang et al., 2009).

Cytotoxic Effects : Research on the cytotoxicity of various terpenoids from Euphorbia kansui roots, including this compound, found that these compounds exhibit significant cytotoxicity against human normal cell lines, indicating a need for careful consideration in clinical applications (Zhang et al., 2012).

Biological Activity and Potential Therapeutic Applications

Proinflammatory Effects : A study identified this compound as one of the compounds in Euphorbia kansui roots that promote inflammatory cell proliferation and nitric oxide production, suggesting potential applications in treatments involving immune response modulation (Shu et al., 2009).

Effect on IFN-γ Production : Research on ingenane-type diterpenes from Euphorbia kansui roots, including this compound, demonstrated their modulatory effect on IFN-γ production, highlighting their potential in immunotherapy and other medical applications (Khiev et al., 2012).

Antinematodal Activity : A study showed that this compound possesses antinematodal activity, providing insights into its potential use in agricultural or veterinary applications to control nematode infestations (Shi et al., 2007).

Apoptosis Induction in Intestinal Epithelial Cells : A study found that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol induces apoptosis in rat intestinal epithelial cells via the mitochondrial pathway. This suggests potential therapeutic applications in targeting specific cell types or in cancer research (Gao et al., 2015).

Future Directions

The future directions for research on 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui (EK) stir-fried with vinegar (VEK) . Further studies could also focus on its potential applications in the treatment of conditions like malignant ascites (MA) .

Mechanism of Action

Target of Action

The primary target of 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol, also known as [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate, is the cell division process in individual Xenopus cells at the blastular stage .

Mode of Action

This compound interacts with its targets by inhibiting the cleavage activity of individual Xenopus cells at the blastular stage . This interaction results in changes in the cell division process, effectively halting it.

Biochemical Pathways

The affected biochemical pathways involve the cell division process of Xenopus cells. The compound’s action leads to downstream effects such as the inhibition of cleavage activity, which can impact the development and proliferation of these cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cleavage activity in individual Xenopus cells at the blastular stage . This results in changes in the cell division process, potentially impacting the development and proliferation of these cells.

properties

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSDBSLIKLEM-SPXYNGGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)